4-acetyl-N'-tert-butylbenzohydrazide
Description
Significance of Hydrazide and Acylhydrazone Scaffolds in Medicinal and Agrochemical Chemistry
The hydrazide (-C(=O)NHNH₂) and acylhydrazone (-C(=O)NHN=CH-) functional groups are recognized as "privileged structures" in chemical research due to their wide range of biological activities. nih.gov In medicinal chemistry, these scaffolds are integral to compounds exhibiting antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory properties. nih.gov The versatility of the acylhydrazone group, formed by the condensation of an acylhydrazide with an aldehyde or ketone, allows for the synthesis of a diverse library of molecules with potential therapeutic applications.
In the agrochemical sector, these scaffolds are equally significant. The presence of oxygen and nitrogen atoms in the acylhydrazone fragment allows for the formation of hydrogen bonds, which can enhance the affinity between the molecule and its biological target within a pest species. t3db.ca This has led to the development of hydrazone-containing compounds with potent insecticidal, fungicidal, and antiviral activities, making them crucial components in modern crop protection strategies. t3db.caresearchgate.net
Overview of Diacylhydrazine Class of Insecticides
The diacylhydrazines (DAHs) are a major class of insecticides discovered in the mid-1980s. t3db.ca Structurally, they are characterized by a hydrazine (B178648) linker connecting two acyl groups, often with a tert-butyl group on one of the nitrogen atoms, a feature known to be important for activity. t3db.caresearchgate.net This class of insecticides has garnered significant attention due to its high selectivity, relatively simple structure, and low toxicity to vertebrates. t3db.canih.gov
The primary mode of action for diacylhydrazine insecticides is the disruption of the insect molting process. They function as nonsteroidal agonists of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). nih.gov By binding to and activating the ecdysone (B1671078) receptor (EcR), these compounds trigger a premature and incomplete molt, which is ultimately lethal to the insect, particularly larvae of the order Lepidoptera (caterpillars). t3db.canih.gov This specific mode of action classifies them as Insect Growth Regulators (IGRs) under the IRAC Mode of Action Group 18. nih.gov Several diacylhydrazine insecticides have been successfully commercialized.
Table 1: Commercial Diacylhydrazine Insecticides
| Common Name | Chemical Structure | Key Target Pests |
|---|---|---|
| Tebufenozide | Lepidopteran larvae (e.g., codling moth, spruce budworm) | |
| Methoxyfenozide (B170004) | Lepidopteran larvae (e.g., armyworms, leafrollers, navel orangeworm) researchgate.net | |
| Halofenozide (B1672923) | Coleopteran larvae (e.g., grubs) and Lepidopteran pests |
| Chromafenozide | | Lepidopteran larvae |
Research Context of 4-acetyl-N'-tert-butylbenzohydrazide within Diacylhydrazine Framework
The specific compound, this compound, is a member of the N-tert-butyl-N,N'-diacylhydrazine structural class. While not a widely commercialized pesticide itself, its structure places it directly within the framework of extensive research into diacylhydrazine insecticides. The development of novel insecticides in this class often involves the synthesis of numerous analogues to establish Structure-Activity Relationships (SAR).
Research has shown that modifications to the acyl groups (the benzoyl rings) can significantly influence the insecticidal potency and species selectivity of the compound. The core structure consists of the N'-tert-butyl diacylhydrazine backbone, which is crucial for binding to the ecdysone receptor. researchgate.net The 4-acetyl group on one of the benzoyl rings of this compound represents a specific substitution pattern explored in such research. Scientists synthesize and test derivatives with various substituents—such as halogens, alkyl, alkoxy, and in this case, acetyl groups—at different positions on the aromatic rings to optimize the molecule's fit within the receptor's ligand-binding pocket and thereby enhance its insecticidal efficacy. t3db.ca Therefore, this compound is best understood as a research compound designed to probe the electronic and steric requirements for potent ecdysone receptor agonism.
Table 2: Physicochemical Properties of this compound (Note: The following properties are calculated based on the chemical structure, as experimental data is not readily available in published literature.)
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 4-acetyl-N'-(tert-butyl)benzohydrazide |
| SMILES | CC(=O)c1ccc(C(=O)NNC(C)(C)C)cc1 |
| InChI Key | (Generated from structure) |
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-acetyl-N'-tert-butylbenzohydrazide |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)10-5-7-11(8-6-10)12(17)14-15-13(2,3)4/h5-8,15H,1-4H3,(H,14,17) |
InChI Key |
DIADQLRTLVNSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NNC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Acetyl N Tert Butylbenzohydrazide and Its Analogues
General Synthetic Routes to Benzohydrazide (B10538) and Substituted Benzohydrazide Precursors
The synthesis of benzohydrazides, which serve as the foundational precursors to the target compound and its derivatives, is typically achieved through robust and high-yielding chemical transformations. These methods are broadly applicable and can be adapted to a wide range of substituted starting materials.
Esterification and Hydrazinolysis Approaches
A prevalent and classical method for preparing benzohydrazides involves a two-step sequence starting from a benzoic acid derivative. nih.govresearchgate.net The initial step is an esterification reaction, followed by hydrazinolysis.
The process begins with the conversion of a substituted benzoic acid into its corresponding ester, commonly a methyl or ethyl ester. This is often accomplished through Fischer esterification, where the carboxylic acid is refluxed with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). nih.govnih.govnih.gov
Once the ester is synthesized and purified, it undergoes hydrazinolysis. This nucleophilic acyl substitution reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like methanol or ethanol (B145695). nih.govaip.org The reaction typically proceeds under reflux conditions. thepharmajournal.com The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OR) and the formation of the stable benzohydrazide product. This method is widely used due to its efficiency and the ease of purification of the resulting hydrazide, which often precipitates from the reaction mixture upon cooling. thepharmajournal.com
Table 1: Two-Step Synthesis of Benzohydrazide Precursors
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Esterification | Substituted Benzoic Acid, Alcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl/Ethyl Benzoate Derivative |
Condensation Reactions for Hydrazone Formation
Benzohydrazides are key intermediates that can be readily converted into hydrazones through condensation reactions with various carbonyl compounds (aldehydes and ketones). derpharmachemica.comlibretexts.org This reaction forms the basis for creating a vast library of N'-substituted benzohydrazide derivatives.
The reaction involves the nucleophilic addition of the terminal nitrogen atom (-NH₂) of the benzohydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of a hydrazone. researchgate.net The formation of hydrazones is often catalyzed by a small amount of acid, such as glacial acetic acid or hydrochloric acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. derpharmachemica.comresearchgate.net The reactions are typically carried out by stirring or refluxing the reactants in a suitable solvent like methanol or ethanol. nih.gov
Targeted Synthesis of 4-acetyl-N'-tert-butylbenzohydrazide
The specific synthesis of this compound can be strategically designed based on the general principles outlined above. A logical and efficient pathway would commence with 4-acetylbenzoic acid as the starting material.
Step 1: Esterification of 4-acetylbenzoic acid The synthesis would begin with the esterification of 4-acetylbenzoic acid to produce its methyl or ethyl ester. This can be achieved by refluxing 4-acetylbenzoic acid in methanol or ethanol with a catalytic amount of sulfuric acid.
Step 2: Reaction with tert-butylhydrazine (B1221602) The resulting methyl 4-acetylbenzoate would then be reacted with tert-butylhydrazine. In this key step, the nucleophilic tert-butylhydrazine attacks the carbonyl carbon of the ester. This reaction, analogous to the general hydrazinolysis described earlier, would displace the methoxy (B1213986) group to form the final product, this compound. The presence of the bulky tert-butyl group on the hydrazine directs the substitution to yield the desired N'-tert-butyl structure.
An alternative, though potentially less direct, route involves the initial formation of 4-acetylbenzohydrazide via reaction with hydrazine hydrate, followed by a subsequent alkylation step to introduce the tert-butyl group at the N' position. However, the direct approach using tert-butylhydrazine is generally more convergent and efficient.
Diversification Strategies for Structural Analogues and Derivatives
The core benzohydrazide scaffold is highly amenable to chemical modification, allowing for the synthesis of a wide array of structural analogues. Diversification can be achieved by introducing various substituents on the aromatic ring or by modifying the N'-position of the hydrazide linker.
Introduction of Aromatic and Heterocyclic Substituents
Structural diversity can be readily introduced by altering the substitution pattern on the benzoyl moiety or by appending different aromatic and heterocyclic groups through hydrazone formation.
Varying the Benzoic Acid Precursor : One straightforward strategy is to begin the synthetic sequence with different substituted benzoic acids. By using starting materials with various functional groups (e.g., chloro, methoxy, nitro) on the aromatic ring, a range of substituted benzohydrazides can be produced. nih.govderpharmachemica.com
Condensation with Diverse Aldehydes : A second powerful method for diversification involves the condensation of a common benzohydrazide intermediate with a wide variety of aromatic and heterocyclic aldehydes. derpharmachemica.combiointerfaceresearch.combas.bg This approach leads to a library of hydrazone derivatives where the diversity element is introduced in the final step. For instance, reacting a single benzohydrazide with benzaldehyde, thiophenecarboxaldehyde, or various substituted benzaldehydes will yield a series of analogues with different appended aryl or heteroaryl groups. derpharmachemica.comresearchgate.net
Table 2: Examples of Structural Diversification via Hydrazone Formation
| Benzohydrazide Precursor | Aldehyde Reactant | Resulting Analogue Class |
|---|---|---|
| 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | N'-(3,4-Dimethoxybenzylidene)-4-chlorobenzohydrazide |
| 4-Chlorobenzohydrazide | Thiophene-2-carboxaldehyde | N'-(Thiophen-2-ylmethylene)-4-chlorobenzohydrazide |
Modifications at the N'-position of the Hydrazide Linker
The N'-position of the hydrazide is a key site for introducing structural modifications that can significantly alter the molecule's properties.
Use of Substituted Hydrazines : As demonstrated in the targeted synthesis of the title compound, employing substituted hydrazines (e.g., methylhydrazine, phenylhydrazine, or tert-butylhydrazine) in the hydrazinolysis step provides direct access to N'-alkyl or N'-aryl benzohydrazides. nih.govorganic-chemistry.org
Hydrazone Formation : As previously discussed, the condensation with aldehydes and ketones is the most common method for modifying the N'-position, resulting in N'-alkylidene or N'-benzylidene derivatives. nih.govlibretexts.org
Acylation and Sulfonylation : The N'-position can also be acylated. For example, cyclization reactions of N'-substituted benzylidene benzohydrazides in acetic anhydride (B1165640) can lead to 3-acetyl-dihydro-1,3,4-oxadiazole derivatives, where the N' nitrogen becomes part of a heterocyclic ring and is acetylated. researchgate.net Furthermore, the core hydrazide linker itself can be conceptually modified by replacing the carbonyl group (C=O) with other functionalities, such as a sulfonyl group (SO₂), to create sulfonohydrazide analogues. nih.gov
These varied synthetic strategies provide a robust toolkit for the rational design and synthesis of this compound and a diverse library of its structural analogues for further scientific investigation.
Exploration of Benzoheterocyclic Analogues
The exploration of benzoheterocyclic analogues of this compound has led to the development of various synthetic routes to access novel chemical entities. A significant focus has been on the synthesis of 1,3,4-oxadiazoles due to their prevalence in medicinally important compounds.
The general approach to synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from a benzohydrazide precursor involves the cyclization of a 1,2-diacylhydrazine intermediate. However, modern methods aim to achieve this transformation in a more direct and efficient manner.
One common strategy involves the reaction of a hydrazide with an acylating agent, followed by cyclodehydration. For instance, 4-acetylbenzohydrazide can be reacted with a variety of carboxylic acids or their derivatives to form the diacylhydrazine, which is then cyclized.
A more direct approach involves the oxidative cyclization of hydrazones. In this method, 4-acetylbenzohydrazide is first condensed with an aldehyde to form an N'-acylhydrazone. Subsequent treatment with an oxidizing agent can directly yield the 1,3,4-oxadiazole (B1194373). Various oxidizing systems have been employed for this purpose, including iodine in the presence of a base.
The following table summarizes a representative synthesis of a 1,3,4-oxadiazole analogue starting from 4-acetylbenzohydrazide:
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | 4-acetylbenzohydrazide, Benzaldehyde | Ethanol, reflux | N'-benzylidene-4-acetylbenzohydrazide | 92 |
| 2 | N'-benzylidene-4-acetylbenzohydrazide | I2, K2CO3, DMSO, heat | 2-(4-acetylphenyl)-5-phenyl-1,3,4-oxadiazole | 85 |
This methodology allows for the synthesis of a library of analogues by varying the aldehyde used in the initial condensation step.
Advanced Synthetic Techniques and Optimization
Recent advancements in synthetic chemistry have provided more efficient and milder methods for the synthesis of benzohydrazide analogues and their heterocyclic derivatives. These techniques often offer advantages in terms of yield, purity, and substrate scope.
For the synthesis of 1,3,4-oxadiazoles, uronium-based coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have been employed for the cyclodesulfurization of thiosemicarbazide (B42300) intermediates under mild conditions. luxembourg-bio.com This approach avoids the use of harsh dehydrating agents.
Another advanced technique involves a convergent synthesis where acyl hydrazides are coupled with α-bromo nitroalkanes to directly afford 2,5-disubstituted 1,3,4-oxadiazoles. rsc.orgnih.gov This method is notable for its non-dehydrative conditions and tolerance of aqueous media. rsc.orgnih.gov
Photoredox catalysis has also emerged as a powerful tool for the synthesis of 1,3,4-oxadiazoles. An oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones has been developed, which proceeds with hydrogen gas as the only byproduct. organic-chemistry.org This method represents a green and sustainable approach to the synthesis of these important heterocycles.
Furthermore, the optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial for maximizing the yield and purity of the desired products. The use of design of experiments (DoE) can facilitate the rapid optimization of these parameters.
The table below highlights some advanced reagents and techniques used in the synthesis of 1,3,4-oxadiazoles from hydrazide precursors:
| Technique/Reagent | Description | Advantages |
| TBTU-mediated cyclization | Utilizes a uronium coupling reagent for the cyclization of thiosemicarbazide intermediates. luxembourg-bio.com | Mild reaction conditions, simple work-up. luxembourg-bio.com |
| Convergent synthesis with α-bromo nitroalkanes | Direct coupling of acyl hydrazides with α-bromo nitroalkanes. rsc.orgnih.gov | Avoids diacylhydrazine intermediate, non-dehydrative, water tolerant. rsc.orgnih.gov |
| Photoredox catalysis | Oxidant-free, light-mediated cascade cyclization of acylhydrazones. organic-chemistry.org | Green and sustainable, produces H2 as the only byproduct. organic-chemistry.org |
| Triphenylphosphine/Trichloroisocyanuric acid | Condensation of N-acylbenzotriazoles with acylhydrazides. organic-chemistry.org | High yields, rapid reaction times. organic-chemistry.org |
These advanced methodologies offer synthetic chemists a versatile toolbox for the efficient and environmentally benign synthesis of this compound and its benzoheterocyclic analogues.
Molecular Mechanisms of Action and Biological Targets
Ecdysone (B1671078) Receptor Agonism as a Primary Mode of Action
The primary mode of action for 4-acetyl-N'-tert-butylbenzohydrazide is the activation (agonism) of the ecdysone receptor (EcR). nih.gov Unlike the natural steroidal hormone 20E, this synthetic compound belongs to the dibenzoylhydrazine (DBH) class of insecticides. nih.gov Although structurally dissimilar to ecdysteroids, it effectively binds to the receptor, initiating the physiological processes of molting at an inappropriate time, which leads to fatal developmental disruptions. nih.govrsc.org
The functional ecdysone receptor in insects is a heterodimer, composed of two nuclear receptor proteins: the ecdysone receptor (EcR) and the Ultraspiracle protein (USP), which is the homolog of the vertebrate retinoid X receptor (RXR). nih.govresearchgate.net Both EcR and USP can enter the cell nucleus independently, but they must form this EcR/USP complex to become transcriptionally active. nih.gov this compound acts as a direct ligand for this complex. nih.gov The binding of the agonist to the EcR subunit is significantly enhanced by the presence of its partner, USP. researchgate.net This complete 20E-EcR-USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes, thereby regulating their expression. nih.govnih.gov
| Component | Description | Role in Complex |
| Ecdysone Receptor (EcR) | A nuclear receptor protein that functions as the ligand-binding subunit. | Binds directly to this compound. |
| Ultraspiracle Protein (USP) | The arthropod homolog of the vertebrate retinoid X receptor (RXR). | Forms a heterodimer with EcR, which is essential for DNA binding and transcriptional activity. |
| This compound | A nonsteroidal agonist that mimics the natural molting hormone. | Activates the complex, initiating the downstream genetic cascade. |
| Ecdysone Response Element (EcRE) | Specific DNA sequences in the promoter region of target genes. | The binding site for the activated EcR/USP/agonist complex. |
The binding of this compound occurs within the ligand-binding domain (LBD) of the EcR subunit. nih.gov The EcR's LBD is remarkably adaptable, capable of accommodating structurally different ligands like the natural steroidal hormone 20E and synthetic nonsteroidal agonists. nih.gov
Upon binding a dibenzoylhydrazine agonist, the EcR's ligand-binding pocket undergoes significant conformational changes. nih.gov Specifically, the region defined by helices H7 and H10 of the LBD opens up to securely fit a phenyl ring of the ligand. nih.gov In the natural state when bound to 20E, this part of the pocket contains a channel of water molecules. This water channel acts as a "molecular adaptation spring," allowing the pocket to expand and accommodate the bulkier synthetic agonists. nih.gov The binding of the ligand also serves to stabilize the EcR/USP complex. nih.gov
Once the agonist-bound EcR/USP complex binds to the EcREs, it functions as a ligand-dependent transcription factor, initiating a hierarchical gene expression cascade. nih.govnih.gov This process involves epigenetic modifications, particularly the acetylation of histone H3 on lysine (B10760008) 27 (H3K27ac). nih.govnih.gov The binding of the EcR complex recruits coactivators like the CREB-binding protein (CBP), which possesses histone acetyltransferase activity. nih.govscispace.com This acetylation weakens the interaction between histones and DNA, leading to a more open chromatin structure. nih.gov This increased chromatin accessibility allows the transcriptional machinery to access and activate the target genes. nih.govnih.gov
The activation follows a well-defined sequence, often referred to as the "Ashburner cascade": nih.gov
Early-Response Genes: The complex directly and rapidly activates a small set of early-response genes, which are themselves transcription factors. Key examples include Broad-Complex (Br-c), E74, and E75. nih.govplos.org
Late-Response Genes: The protein products of the early-response genes then activate a much larger set of late-response genes, which are responsible for the cellular and physiological changes required for molting. plos.org
| Gene Class | Examples | Activation Mechanism | Role |
| Early-Response Genes | Broad-Complex (Br-c), E74, E75 | Directly activated by the agonist-EcR/USP complex binding to EcREs. | Act as transcription factors to regulate late-response genes. |
| Late-Response Genes | Genes for cuticle proteins, enzymes for chitin (B13524) biosynthesis. | Activated by the protein products of early-response genes. | Execute the physiological and morphological changes of molting. |
By activating the ecdysone receptor at an inappropriate time, this compound disrupts the precisely timed hormonal control of insect development. nih.gov This forces the insect larva to initiate a premature and incomplete molting process. nih.gov The larva may attempt to shed its old cuticle before the new one is fully formed, leading to catastrophic failures in ecdysis. rsc.org This anomalous molt results in cessation of feeding, lethargy, and ultimately, the death of the insect. nih.gov The sustained activation of the receptor by the agonist prevents the normal decline in hormone titer that is necessary for the successful completion of the molting sequence, causing a lethal developmental disruption. nih.gov
Species-Specific Receptor Binding Affinities
A key characteristic of dibenzoylhydrazine insecticides, including this compound, is their selective toxicity. The binding affinity of these nonsteroidal agonists to the EcR/USP complex varies significantly among different insect species. researchgate.net This variation in binding activity is considered the primary factor responsible for their selective insecticidal action. researchgate.net
Compounds like this compound exhibit remarkable toxicity against insects of the order Lepidoptera (moths and butterflies), and to some extent Coleoptera, while being relatively ineffective against other insect groups such as Diptera (flies). nih.gov This selectivity arises from a higher binding affinity of the compound for the EcR of lepidopteran species. nih.gov Although the precise structural differences in the ligand-binding domain across various insect orders that account for this specificity are complex, it is this differential affinity at the target site that allows for its focused activity. The unique structural adaptations of the lepidopteran EcR ligand-binding pocket make it more accommodating to dibenzoylhydrazine agonists, leading to potent activation of the lethal molting cascade in these target pests. nih.gov
Comparative Receptor Interactions Across Insect Orders
Benzohydrazide (B10538) derivatives, particularly the diacylhydrazine (DAH) class of insecticides, are known to act as nonsteroidal ecdysone agonists. researchgate.netnih.gov These compounds mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), by binding to the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect development and molting. researchgate.netnih.gov The binding of a ligand to EcR induces a conformational change that promotes the formation of a heterodimer with the ultraspiracle protein (USP), leading to the activation of a cascade of genes responsible for molting. nih.gov
The insecticidal activity of benzohydrazide analogs exhibits a notable degree of selectivity across different insect orders, which is primarily attributed to variations in the binding affinity of these compounds to the EcR. mdpi.com Research has demonstrated that many diacylhydrazine insecticides, such as tebufenozide, methoxyfenozide (B170004), and chromafenozide, are highly effective against lepidopteran pests (e.g., moths and butterflies) but show weak or no activity against dipteran (e.g., flies and mosquitoes) and coleopteran (e.g., beetles) insects. nih.govresearchgate.net Conversely, the analog halofenozide (B1672923) is effective against coleopteran pests while displaying only mild activity in lepidopterans. nih.govresearchgate.net
This selectivity is rooted in the structural differences of the ligand-binding pocket (LBP) of the EcR among various insect orders. researchgate.net For instance, a comparative analysis of the EcR from the lepidopteran Bombyx mori and the dipteran Drosophila melanogaster revealed the presence of a second lobe in the LBP of the lepidopteran receptor that is absent in its dipteran counterpart. researchgate.net This structural variance is a key determinant for the preferential and high-affinity binding of diacylhydrazine ligands to the lepidopteran EcR. researchgate.net While specific binding affinity data for this compound across different insect orders is not extensively detailed in the available literature, the general trend observed for the benzohydrazide class of compounds suggests a higher affinity for lepidopteran EcRs.
A study on the non-steroidal ecdysone agonist RH-131039, a bisacylhydrazine compound, demonstrated specific binding to EcRs from both Diptera and Lepidoptera. nih.gov The compound bound with high affinity to the EcR of the spruce budworm (Choristoneura fumiferana, Lepidoptera) and also to the EcRs of three dipteran species: Drosophila melanogaster, Aedes aegypti, and Chironomus tentans. nih.gov Another study comparing the toxicity and EcR affinity of three bisacylhydrazine compounds in Chironomus tentans (Diptera) found a high correlation between the compounds' toxicity and their binding affinity for the CtEcR/CtUSP proteins. nih.gov
| Insect Order | General Activity of Benzohydrazide Analogs | Structural Basis of Selectivity |
| Lepidoptera | High activity and specificity (e.g., tebufenozide, methoxyfenozide, chromafenozide). nih.govresearchgate.net | Presence of a second lobe in the ligand-binding pocket of the ecdysone receptor (EcR), allowing for high-affinity binding. researchgate.net |
| Diptera | Weakly active or inactive for many analogs. nih.govresearchgate.net | Lack of the second lobe in the EcR ligand-binding pocket, resulting in lower binding affinity. researchgate.net |
| Coleoptera | Generally low activity, with exceptions like halofenozide showing effectiveness. nih.govresearchgate.net | Differences in EcR binding affinity compared to other orders. mdpi.com |
Exploration of Alternative Pharmacological Targets for Related Scaffolds
The benzohydrazide scaffold has proven to be a versatile template for the development of compounds with a wide range of biological activities beyond insecticidal action. Researchers have explored the potential of these molecules to interact with various other pharmacological targets, leading to the discovery of promising candidates for different therapeutic applications.
A significant area of investigation for benzohydrazide derivatives has been their potential as urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of diseases caused by ureolytic bacteria such as Helicobacter pylori. researchgate.net The inhibition of urease is a key strategy for the treatment of peptic ulcers, gastritis, and other related conditions.
Numerous studies have reported the synthesis and in vitro evaluation of benzohydrazide derivatives as urease inhibitors. A wide array of these compounds has demonstrated good to moderate urease inhibitory activity, with many exhibiting greater potency than the standard inhibitor, thiourea (B124793). researchgate.netmdpi.com For example, a series of benzohydrazide derivatives showed inhibitory activities with IC50 values ranging from 0.87 to 19.0 µM, compared to thiourea's IC50 of 21.25 µM. researchgate.net
Structure-activity relationship (SAR) studies have revealed that the inhibitory potential of these compounds is influenced by the nature and position of substituents on the aromatic rings. researchgate.netnih.gov Kinetic studies have indicated that benzohydrazide derivatives can inhibit urease through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. researchgate.net Molecular docking studies have further elucidated the binding interactions of these inhibitors with the active site of the urease enzyme, providing a rationale for their inhibitory activity. researchgate.netmdpi.com
| Benzohydrazide Derivative Type | Reported IC50 Range (µM) | Standard Inhibitor (Thiourea) IC50 (µM) |
| General Benzohydrazides | 0.87 - 19.0 researchgate.net | 21.25 researchgate.net |
| N'-benzylidene-4-(tert-butyl)benzohydrazides | 13.33 - 251.74 nih.gov | 21.14 nih.gov |
| Carbazole-based acetyl benzohydrazides | 4.90 (most effective) nih.gov | 21.41 nih.gov |
| Benzohydrazide bearing thiourea/Schiff base analogs | 0.6 - 29.6 nih.gov | 21.40 nih.gov |
The benzohydrazide scaffold has also been extensively explored for its antimicrobial properties, with numerous derivatives demonstrating activity against a range of pathogenic bacteria, fungi, and viruses.
Antibacterial and Antifungal Activities:
Benzohydrazide derivatives have shown promising in vitro activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Studies have reported the synthesis of various analogs that exhibit significant antibacterial effects, in some cases comparable or superior to standard antibiotics. mdpi.com Similarly, a number of benzohydrazide compounds have been identified as potent antifungal agents. nih.govnih.gov For instance, certain substituted benzohydrazide derivatives have displayed marked antifungal potential against Aspergillus niger. nih.gov The antimicrobial activity is often influenced by the specific substituents on the benzohydrazide core. nih.govnih.gov
Antiviral Activity:
The hydrazide-hydrazone moiety, a key feature of many benzohydrazide derivatives, has been associated with antiviral activity. nih.govresearchgate.net Research in this area has led to the identification of hydrazone derivatives with potential activity against various viruses. researchgate.net
| Antimicrobial Modality | Target Organisms | Key Findings |
| Antibacterial | Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. mdpi.comnih.gov | Some derivatives show activity comparable to standard antibiotics. mdpi.com |
| Antifungal | Fungi such as Aspergillus niger. nih.govnih.gov | Substituents on the benzohydrazide scaffold influence antifungal potency. nih.govnih.gov |
| Antiviral | Various viruses. researchgate.net | The hydrazide-hydrazone moiety is a key pharmacophore for antiviral activity. nih.govresearchgate.net |
Benzohydrazide derivatives have emerged as a promising class of compounds in the search for new antiprotozoal agents. Research has demonstrated their in vitro activity against several protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species (the causative agents of leishmaniasis). researchgate.netmdpi.comnih.govnih.gov
Several studies have reported the synthesis of benzohydrazide and N-acylhydrazone derivatives that exhibit significant trypanocidal and leishmanicidal activities. researchgate.netmdpi.com For instance, certain benzimidazole (B57391) N-acylhydrazones have shown potent activity against both trypomastigote and amastigote forms of T. cruzi, with some compounds being significantly more potent than the reference drug benznidazole. researchgate.net The antiparasitic activity of these compounds highlights the potential of the benzohydrazide scaffold in the development of new treatments for neglected tropical diseases.
| Protozoan Parasite | Key Findings |
| Trypanosoma cruzi | Benzimidazole N-acylhydrazones showed potent activity against both trypomastigote and amastigote forms, with some exceeding the potency of benznidazole. researchgate.net |
| Leishmania mexicana | 4-hydroxybenzhydrazone derivatives demonstrated leishmanicidal effects. mdpi.com |
| Leishmania amazonensis | Benzimidazole N-acylhydrazones were evaluated for activity against this species. researchgate.net |
| Leishmania infantum | Benzimidazole N-acylhydrazones were evaluated for activity against this species. researchgate.net |
Benzohydrazide derivatives have also been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netmdpi.com These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.
Several series of benzohydrazide and hydrazide-hydrazone derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. mdpi.comnih.govnih.govnih.gov Many of these compounds have been found to be dual inhibitors of both AChE and BChE, with IC50 values in the micromolar range. nih.govmdpi.comnih.gov In some cases, the inhibitory potency of these synthetic derivatives has been shown to be comparable or even superior to that of the standard drug rivastigmine. mdpi.comnih.gov
Structure-activity relationship studies have provided insights into the structural requirements for potent cholinesterase inhibition, and molecular docking studies have been used to model the binding interactions of these compounds within the active sites of AChE and BChE. mdpi.comresearchgate.net
| Enzyme | Reported IC50 Range (µM) for Benzohydrazide Derivatives | Key Findings |
| Acetylcholinesterase (AChE) | 44 - 100 mdpi.com | Many derivatives show dual inhibition of AChE and BChE. nih.govmdpi.comnih.gov |
| Butyrylcholinesterase (BChE) | from 22 mdpi.com | Some compounds are more potent than the standard drug rivastigmine. mdpi.comnih.gov |
More recently, the benzohydrazide scaffold has been explored for its potential to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression through the deacetylation of histone proteins. The aberrant activity of HDACs has been implicated in the development of various diseases, including cancer and inflammatory disorders, making them attractive targets for drug discovery.
Research in this area has led to the design and synthesis of benzohydrazide-containing compounds as HDAC inhibitors. These efforts have resulted in the identification of potent and selective inhibitors of specific HDAC isoforms. For example, N-acylhydrazone derivatives have been developed as selective inhibitors of HDAC6 and HDAC8. The exploration of benzohydrazides as HDAC inhibitors represents a promising avenue for the development of novel therapeutics for a range of diseases.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Determinants for Agonistic Activity at the Ecdysone (B1671078) Receptor
The agonistic activity of 4-acetyl-N'-tert-butylbenzohydrazide and its derivatives at the ecdysone receptor (EcR) is contingent on several key structural features. The fundamental dibenzoylhydrazine (DBH) framework, consisting of two benzoyl moieties connected by a tert-butylated hydrazide linker, is crucial for mimicking the natural hormone 20-hydroxyecdysone (B1671079) (20E) and activating the receptor. researchgate.netnih.gov
The ecdysone receptor, a hormone-dependent transcription factor, plays a pivotal role in regulating gene expression during insect development and reproduction. researchgate.net The functional receptor is a heterodimer of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). researchgate.net Non-steroidal agonists like this compound bind to the ligand-binding domain (LBD) of the EcR, inducing a conformational change that initiates the downstream signaling cascade, leading to a premature and lethal molt. nih.gov
Key structural components essential for this interaction include:
The Hydrazide Bridge: This central linker correctly orients the two aromatic rings within the ligand-binding pocket of the EcR.
The N'-tert-butyl Group: This bulky group is a critical determinant for high-affinity binding and agonistic activity. Modifications to this group have been shown to significantly impact insecticidal potency. nih.gov
Aromatic Rings (A and B rings): The nature and substitution pattern of these rings are paramount for both potency and species selectivity.
Impact of Substituents on Benzene (B151609) Rings on Insecticidal Potency and Selectivity
Systematic modifications of the benzene rings have been a cornerstone of SAR studies to optimize the insecticidal properties of benzohydrazide (B10538) analogues.
The electronic and steric properties of substituents on the benzene rings profoundly affect the binding affinity of the molecule to the EcR and, consequently, its insecticidal activity. Research has shown that both electron-donating and electron-withdrawing groups can influence potency, depending on their position on the ring. researchgate.net
For instance, the introduction of specific substituents can enhance hydrophobic interactions or form hydrogen bonds with amino acid residues in the ligand-binding pocket. The size and shape (steric properties) of the substituents are also critical, as they must be accommodated within the binding site without causing unfavorable steric clashes. researchgate.net The remarkable flexibility of the EcR ligand binding site allows it to adapt to different ligands, but this adaptability has its limits. nih.gov
Table 1: Influence of Benzene Ring Substituents on Insecticidal Activity
| Compound Analogue | Substituent on Benzene Ring | Observed Effect on Insecticidal Activity |
|---|---|---|
| Methoxyfenozide (B170004) | 3-methoxy, 2-methyl on B-ring; 3,5-dimethyl on A-ring | High insecticidal activity, particularly against lepidopteran pests. researchgate.net |
| Tebufenozide | 4-ethyl on A-ring; 3,5-dimethyl on B-ring | Broad-spectrum activity against lepidopteran larvae. researchgate.net |
| Halofenozide (B1672923) | 4-chloro on A-ring; 3,5-dimethyl on B-ring | Activity against both lepidopteran and coleopteran pests. researchgate.net |
Studies have shown that analogues incorporating benzodioxole or benzodioxane rings can exhibit insecticidal activities superior to the parent compound and comparable to commercial insecticides like tebufenozide. nih.gov Specifically, the introduction of a methyl group on the benzoheterocycle moiety has been found to significantly increase insecticidal activity. nih.gov For example, N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide demonstrated very high insecticidal activity. nih.gov
Table 2: Effect of Heterocyclic Ring Introduction on Insecticidal Activity
| Heterocyclic Ring System | Example Compound | Insecticidal Activity Highlight |
|---|---|---|
| Benzodioxole | N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide | High activity against Spodoptera litura. nih.gov |
| Benzodioxane | N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | High activity, comparable to tebufenozide. nih.gov |
| Chromane | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Very high insecticidal activity (LC50 = 0.89 mg/L). nih.gov |
This table presents selected examples from the literature to illustrate the impact of heterocyclic rings.
Computational Approaches in SAR Analysis
Computational chemistry has become an indispensable tool in the rational design of novel insecticides, providing deep insights into ligand-receptor interactions and predicting the activity of new chemical entities.
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rsc.org This technique has been extensively applied to study the binding of this compound analogues to the ligand-binding domain of the EcR. nih.gov
These simulations have revealed that non-steroidal agonists like benzohydrazides occupy a region in the ligand-binding pocket that is filled with water molecules when the natural hormone 20E is bound. nih.govjst.go.jp The synthetic agonists displace these water molecules, and the receptor's structure adapts to accommodate the ligand. nih.govresearchgate.net Docking studies help to rationalize the observed SAR, explaining why certain substituents enhance binding affinity while others diminish it. nih.gov For example, they can show how a bulky substituent might cause a steric clash or how a polar group can form a favorable hydrogen bond.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ijcrt.orgnih.gov For benzohydrazide insecticides, QSAR models have been developed to predict their insecticidal potency based on various molecular descriptors. researchgate.net
These descriptors can be physicochemical properties (e.g., hydrophobicity, electronic parameters) or 3D structural features. nih.gov By analyzing a series of compounds with known activities, a QSAR model can be built and then used to predict the activity of newly designed, untested molecules. researchgate.net This approach significantly accelerates the discovery process by prioritizing the synthesis of compounds with the highest predicted potency, thereby reducing the time and cost associated with experimental screening. ijcrt.org
In Silico Screening and Lead Optimization
Computational, or in silico, screening has emerged as a powerful tool in the early stages of drug discovery to identify promising lead compounds and optimize their properties. For the benzohydrazide class of compounds, including derivatives of this compound, molecular docking simulations are frequently employed to predict the binding modes and affinities of these molecules within the active sites of their biological targets.
One area of significant research for structurally related benzohydrazides has been the inhibition of the urease enzyme. nih.gov Molecular docking studies on N'-benzylidene-4-tert-butylbenzohydrazide derivatives have provided valuable insights into their mechanism of action. nih.gov These studies have shown that the benzohydrazide core can effectively interact with key amino acid residues in the urease active site. The interactions are often characterized by hydrogen bonding involving the hydrazide moiety and hydrophobic interactions with the tert-butyl group and the substituted phenyl rings. nih.gov
Lead optimization efforts are guided by these in silico findings. By analyzing the predicted binding poses, medicinal chemists can identify which parts of the molecule are crucial for binding and which can be modified to enhance activity or improve pharmacokinetic properties. For instance, the docking studies on N'-benzylidene-4-tert-butylbenzohydrazide derivatives revealed that the orientation of the substituted benzylidene group within the active site pocket significantly influences the inhibitory potency. nih.gov This suggests that modifications to the acetyl group in this compound could similarly modulate its biological activity.
The following table presents the urease inhibitory activity (IC₅₀ values) of a series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives, which provides a basis for understanding the structure-activity relationships within this class of compounds.
| Compound | Substituent on Benzylidene Ring | IC₅₀ (µM) |
|---|---|---|
| 1 | 4-OH | 22.8 ± 0.88 |
| 2 | 2,4-diOH | 13.33 ± 0.58 |
| 3 | 2-OH, 3-OCH₃ | 20.12 ± 0.82 |
| 4 | 4-N(CH₃)₂ | 21.21 ± 0.94 |
| 5 | 2-Cl | 25.34 ± 1.04 |
| 6 | 4-Cl | 23.11 ± 0.73 |
| 7 | 2-NO₂ | 198.21 ± 4.21 |
| 8 | 3-NO₂ | 251.74 ± 6.82 |
| Thiourea (B124793) (Standard) | - | 21.14 ± 0.425 |
Design Principles for Novel this compound Derivatives
Based on the accumulated SAR data from related benzohydrazide series, several key design principles can be formulated for the development of novel derivatives of this compound with potentially enhanced biological activities.
Modification of the 4-acetyl Group: The acetyl group at the 4-position of the benzene ring is a key site for modification. Converting the ketone to other functional groups, such as alcohols, oximes, or hydrazones, could lead to derivatives with altered electronic and steric properties. These changes could result in new or improved interactions with the target protein. For example, introducing hydrogen bond donors or acceptors at this position could forge new connections within a binding pocket.
The Benzohydrazide Core: The central benzohydrazide scaffold is a crucial pharmacophore. The amide and hydrazone functionalities are key for establishing hydrogen bonds with the target. The relative orientation of the benzene ring and the N'-substituent is critical for fitting into the binding site. Maintaining the integrity of this core structure is generally considered essential.
Exploitation of Substituent Effects: As observed in the N'-benzylidene-4-tert-butylbenzohydrazide series, the electronic nature of the substituents on the phenyl ring has a marked effect on the biological activity. nih.gov Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), were found to enhance the urease inhibitory activity. nih.gov This suggests that the introduction of electron-donating groups on the benzene ring of this compound could be a promising strategy for increasing its potency. Conversely, the presence of strongly electron-withdrawing groups like nitro (-NO₂) was detrimental to the activity. nih.gov
Biological Activity Assessment Methodologies
In Vitro Ecdysone (B1671078) Receptor Agonist Screening Assays
In vitro assays are essential for the initial screening and characterization of potential ecdysone receptor agonists. These assays provide a controlled environment to study the direct interaction of the compound with the receptor, independent of metabolic and physiological factors present in a whole organism.
Insect cell lines, such as Sf9 from Spodoptera frugiperda and S2 from Drosophila melanogaster, are widely used to develop reporter gene assays for screening ecdysone receptor agonists. These cell lines are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ecdysone-responsive promoter. When a compound activates the ecdysone receptor present in the cells, it triggers the expression of the reporter gene, leading to a measurable signal. This system allows for high-throughput screening of chemical libraries to identify potential agonists.
While specific data for 4-acetyl-N'-tert-butylbenzohydrazide in such systems is not publicly available, the general methodology would involve exposing transfected Sf9 or S2 cells to a range of concentrations of the compound and measuring the resulting reporter gene activity. The level of activity would be indicative of the compound's ability to activate the ecdysone receptor.
To quantify the potency of a compound as an ecdysone receptor agonist, dose-response curves are established from the data obtained in reporter gene assays. Cells are treated with serial dilutions of the test compound, and the resulting reporter activity is plotted against the logarithm of the compound's concentration. This allows for the determination of key parameters such as the EC₅₀ (half-maximal effective concentration), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC₅₀ value indicates a higher potency of the compound in activating the ecdysone receptor.
For this compound, a hypothetical dose-response curve would be generated to determine its EC₅₀ value, providing a quantitative measure of its receptor activation potential.
Hypothetical Dose-Response Data for Ecdysone Receptor Activation
| Concentration (µM) | Reporter Gene Activity (Relative Luminescence Units) |
|---|---|
| 0.001 | 10 |
| 0.01 | 50 |
| 0.1 | 250 |
| 1 | 500 |
| 10 | 480 |
This table represents hypothetical data for illustrative purposes, as specific experimental results for this compound are not available.
Ligand-receptor binding studies are conducted to directly measure the affinity of a compound for the ecdysone receptor. These assays typically use a radiolabeled ecdysteroid (e.g., [³H]ponasterone A) that binds to the receptor with high affinity. The test compound is then introduced to compete with the radioligand for binding to the receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) or the dissociation constant (Kd) can be calculated. These values provide a direct measure of the binding affinity of the compound to the ecdysone receptor. A lower Ki or Kd value signifies a stronger binding affinity.
In Vivo Insecticidal Activity Evaluation
Larvicidal activity is a key indicator of the insecticidal potential of an ecdysone receptor agonist, particularly against lepidopteran pests which are a major target for this class of insecticides. In a typical larvicidal assay, larvae of a target species (e.g., Spodoptera exigua, Plutella xylostella) are exposed to the test compound through various methods such as diet incorporation, leaf dipping, or topical application. The mortality of the larvae is then recorded at specific time points. The results are often expressed as the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population).
Hypothetical Larvicidal Activity Data against a Lepidopteran Pest
| Concentration (ppm) | Larval Mortality (%) after 72h |
|---|---|
| 1 | 15 |
| 10 | 45 |
| 50 | 85 |
| 100 | 98 |
This table represents hypothetical data for illustrative purposes, as specific experimental results for this compound are not available.
In addition to mortality, the observation of developmental irregularities is a hallmark of ecdysone receptor agonists. These compounds disrupt the normal molting process, leading to a range of sublethal effects that can ultimately contribute to population control. Observations may include incomplete ecdysis (failure to shed the old cuticle), head capsule slippage, abnormal cuticle formation, and cessation of feeding. These developmental abnormalities are recorded and can provide further evidence for the compound's mode of action as an ecdysone receptor agonist. Detailed observations of treated larvae at different developmental stages are documented to create a comprehensive profile of the compound's insecticidal effects.
Screening for Other Biological Activities (for related hydrazide derivatives)
The structural motif of the hydrazide group is a key feature in a multitude of compounds that have been investigated for a wide range of pharmacological effects. The versatility of the hydrazide scaffold allows for the synthesis of large libraries of derivatives, which are then subjected to various screening methods to identify promising therapeutic agents. These screening processes are crucial in determining the specific biological activities of newly synthesized compounds.
In Vitro Enzyme Inhibition Assays (e.g., Urease, Cholinesterase, HDAC)
Enzyme inhibition is a common mechanism of action for many drugs. In vitro assays provide a controlled environment to study the direct interaction between a compound and a specific enzyme, allowing for the determination of inhibitory potency.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its inhibition is a key strategy in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with peptic ulcers. nih.gov The standard in vitro assay for urease inhibition involves spectrophotometric measurement of ammonia production. A series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives were evaluated for their urease inhibitory activity, with some compounds showing greater potency than the standard inhibitor, thiourea (B124793). nih.govresearchgate.net The inhibitory activities for these derivatives were found to be in the range of IC50 = 13.33 ± 0.58 to 251.74 ± 6.82 µM, compared to thiourea with an IC50 of 21.14 ± 0.425 µM. nih.gov
Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the management of Alzheimer's disease. nih.govdergipark.org.tr The most common method for screening cholinesterase inhibitors is a modification of Ellman's spectrophotometric method. dergipark.org.trnih.gov This assay measures the activity of the enzyme by detecting the product of a reaction between thiocholine (B1204863) (produced by the enzyme) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). dergipark.org.tr Numerous hydrazide-hydrazone derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE. nih.govnih.gov For instance, a series of iodinated hydrazide-hydrazones showed moderate dual inhibition with IC50 values ranging from 15.1-140.5 µM for AChE and 35.5 to 170.5 µM for BChE. nih.gov Another study on hydrazones of 4-(trifluoromethyl)benzohydrazide found IC50 values of 46.8–137.7 µM for AChE and 19.1–881.1 µM for BChE. mdpi.com
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation, and their inhibition is a promising strategy for cancer therapy. nih.govresearchgate.net Hydrazide-based compounds have emerged as a promising class of HDAC inhibitors. nih.goveurekaselect.com The inhibitory activity of these compounds is typically assessed using in vitro biochemical assays that measure the deacetylation of a fluorescently labeled substrate. nih.gov A series of peptoid-based HDAC inhibitors with a substituted hydrazide moiety were found to be potent class I HDAC selective inhibitors. nih.gov Another study developed a novel series of hydrazide-based class I HDAC inhibitors with low to sub-nanomolar potency. nih.gov
Antimicrobial Efficacy Testing
The rise of antibiotic resistance has necessitated the search for new antimicrobial agents. impactfactor.org Hydrazide-hydrazone derivatives have been extensively studied for their potential antibacterial and antifungal activities. nih.govnih.govmdpi.com Standard methods for evaluating antimicrobial efficacy include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using broth microdilution or agar (B569324) dilution methods. The zone of inhibition is also measured using the disk diffusion method. nih.gov
A variety of hydrazide-hydrazones have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, some derivatives have shown potent activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with MIC values in the low µg/mL range. nih.govmdpi.com In some cases, the activity of these synthetic compounds has been found to be comparable or even superior to standard antibiotics like ampicillin (B1664943) and nitrofurantoin. nih.govnih.gov
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Isonicotinic acid hydrazide-hydrazone | Gram-positive bacteria | 1.95–7.81 | nih.govmdpi.com |
| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | Various bacteria | 0.48–15.62 | mdpi.com |
| Thiazole-containing hydrazide-hydrazone | B. subtilis | - | mdpi.com |
| 1,2,3-thiadiazole derivative | Staphylococcus spp. | 1.95 | mdpi.com |
Antiproliferative Assays
Antiproliferative assays are used to screen compounds for their potential to inhibit the growth of cancer cells. A variety of human cancer cell lines are used for these in vitro studies. The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, which measures cell viability. nih.govresearchgate.net Other methods include the sulforhodamine B (SRB) assay and direct cell counting. researchgate.net
Hydrazide and hydrazone derivatives have shown promising antiproliferative activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), and neuroblastoma (SH-SY5Y, Kelly) cell lines. nih.govmdpi.comnih.govmdpi.com The cytotoxic effects of these compounds are often evaluated by determining their IC50 values, which is the concentration of the compound that inhibits 50% of cell growth. For example, a series of pyrazolo-pyrimidinones bearing hydrazide-hydrazone derivatives showed significant cell-growth inhibition in MCF-7 breast cancer cells. nih.gov Another study on quinoline (B57606) hydrazide derivatives found that some compounds significantly reduced the cell viability of neuroblastoma cancer cells with micromolar potency. mdpi.com
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrotriazine hydrazinyl scaffold | Various cancer cells | 5–8 | researchgate.net |
| Quinoline hydrazone derivatives | HCT 116, MCF-7, U-251 | 0.03–0.065 | nih.gov |
| cis-(4-chlorostyryl) amide hydrazones | MCF-7 | 2.19–4.37 | mdpi.com |
| Pyrrole hydrazones | SH-4 (melanoma) | 44.63 ± 3.51 | nih.gov |
| Nitroquinoline fused arylhydrazones | A549 (lung cancer) | 15.3–15.8 | nih.gov |
Anti-parasitic Activity Evaluation (e.g., against Brugia malayi EcR homolog)
Parasitic diseases remain a major global health problem, and there is a continuous need for new and effective anti-parasitic drugs. nih.govresearchgate.net Hydrazide derivatives have been investigated for their activity against a range of parasites. nih.govresearchgate.net In vitro assays are the primary method for initial screening. These assays typically involve exposing the parasite (e.g., different life stages like microfilariae, adult worms) to various concentrations of the test compound and observing effects on motility, viability, or specific metabolic processes.
While the provided outline mentions Brugia malayi EcR homolog, the available search results more broadly discuss the anti-parasitic activities of hydrazides against other parasites such as Trypanosoma cruzi and Leishmania species. nih.gov For these parasites, in vitro assays are performed on their different life stages (e.g., epimastigotes for T. cruzi and promastigotes for Leishmania). nih.gov The activity is typically reported as the IC50 value, the concentration of the compound that inhibits 50% of the parasite's growth or viability. nih.gov For example, a study on thiazolidenehydrazine derivatives reported IC50 values ranging from 90 nM to 25 µM against T. cruzi and Leishmania spp. nih.gov
Advanced Research Directions and Future Perspectives
Development of Next-Generation Diacylhydrazine Insecticides with Enhanced Efficacy and Selectivity
The diacylhydrazine class of insecticides has garnered significant attention due to their unique mode of action as nonsteroidal ecdysone (B1671078) agonists, which induce premature and lethal molting in target pests. nih.gov This specificity provides a foundation for developing insecticides with favorable safety profiles for non-target organisms. The ongoing research in this area is focused on synthesizing novel diacylhydrazine derivatives with superior insecticidal activity and improved selectivity.
Recent studies have explored the synthesis of various diacylhydrazine analogs, incorporating different structural motifs to enhance their biological activity. For instance, the introduction of a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold into the diacylhydrazine structure has yielded compounds with favorable insecticidal activities against pests like Helicoverpa armigera and Plutella xylostella. nih.gov Some of these novel compounds have demonstrated significantly higher insecticidal activity than the commercialized diacylhydrazine insecticide, tebufenozide. nih.gov
The quest for enhanced selectivity is another critical research avenue. While diacylhydrazines are generally considered selective, understanding the molecular basis of this selectivity is key to designing even more targeted insecticides. Research on the predatory bug Orius laevigatus has shown that diacylhydrazine-based insecticides like RH-5849, tebufenozide, and methoxyfenozide (B170004) have no toxic effects on this beneficial insect. nih.gov Molecular modeling and docking studies suggest that this selectivity arises from steric clashes within the ligand-binding cavity of the ecdysone receptor (EcR) of O. laevigatus, which prevents the binding of these insecticides. nih.gov Such insights are invaluable for the rational design of next-generation diacylhydrazines that are potent against pests while being benign to beneficial predators and pollinators, a crucial aspect for their integration into Integrated Pest Management (IPM) programs. nih.govmdpi.com
A summary of insecticidal activity for some novel diacylhydrazine derivatives is presented below:
| Compound ID | Target Pest | Activity Measurement (LC50 in mg L-1) | Reference Compound | Reference LC50 (mg L-1) |
| 10g | Plutella xylostella | 27.49 | Tebufenozide | 37.77 |
| 10h | Plutella xylostella | 23.67 | Tebufenozide | 37.77 |
| 10w | Plutella xylostella | 28.90 | Tebufenozide | 37.77 |
| D14 | Plutella xylostella | 0.37 µg/mL | Tebufenozide | 15.3 µg/mL |
| D14 | Spodoptera frugiperda | 1.72 µg/mL | Tebufenozide | 60.5 µg/mL |
This table is generated based on data from available research literature. nih.govacs.org
Exploration of 4-acetyl-N'-tert-butylbenzohydrazide and Analogues as Leads for Non-Insecticidal Therapeutic Applications
The chemical scaffold of benzohydrazides, including this compound, holds significant promise beyond the realm of insecticides. The inherent biological activity of hydrazide and its derivatives has spurred investigations into their potential for various therapeutic applications. nih.gov Researchers are exploring the pharmacological activities of these compounds, with studies revealing a broad spectrum of potential uses.
One area of active investigation is their role as enzyme inhibitors. For example, certain N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives have demonstrated potent urease inhibitory activity, with some compounds being more active than the standard inhibitor, thiourea (B124793). nih.gov Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a valid therapeutic strategy. nih.gov
Furthermore, hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical targets in the management of Alzheimer's disease. mdpi.com The ability of these compounds to interact with multiple biological targets opens up avenues for the development of novel therapeutics for a range of diseases. The antimicrobial properties of related compounds are also under investigation, with some 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines showing strong bactericidal effects, particularly against Staphylococcus species, without significant cytotoxicity to normal cell lines. nih.gov
The diverse biological activities of hydrazide derivatives are summarized in the table below:
| Derivative Class | Biological Activity | Potential Therapeutic Application |
| N'-benzylidene-4-(tert-butyl)benzohydrazide | Urease Inhibition | Treatment of Helicobacter pylori infections |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide | Acetylcholinesterase and Butyrylcholinesterase Inhibition | Management of Alzheimer's disease |
| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Antibacterial | Treatment of bacterial infections |
| Benzohydrazides | Antiglycation, Antioxidant, Antileishmanial, Antifungal, Antitumor, Anticonvulsant | Various therapeutic areas |
This table is compiled from findings in the broader chemical literature on hydrazide and benzohydrazide (B10538) derivatives. nih.govmdpi.comnih.gov
Mechanistic Investigations at the Molecular and Cellular Levels
A fundamental understanding of how this compound and its analogs exert their effects at the molecular and cellular levels is crucial for both optimizing their insecticidal properties and exploring their therapeutic potential. The primary mode of action for diacylhydrazine insecticides is their interaction with the ecdysone receptor (EcR), a nuclear receptor that plays a pivotal role in insect molting and development. nih.gov
Advanced research in this area involves detailed studies of the ligand-binding domain (LBD) of the EcR. By sequencing the EcR-LBD of different insect species, including beneficial ones, researchers can identify key amino acid residues that determine the binding affinity and selectivity of diacylhydrazine compounds. nih.gov Homology protein modeling and molecular docking experiments are powerful computational tools that allow for the visualization of these interactions and can predict the binding poses of novel analogs. nih.gov These in silico approaches, combined with in vivo toxicity assays, provide a comprehensive picture of the structure-activity relationships and the basis for selectivity.
For non-insecticidal applications, mechanistic studies are equally important. For instance, in the context of urease inhibition, molecular docking studies can elucidate the binding interactions of benzohydrazide derivatives with the active site of the enzyme. nih.gov Similarly, understanding how these compounds interact with cholinesterases or other therapeutic targets at a molecular level is essential for their development as drugs. mdpi.com Electrophysiological experiments and proteomics can further reveal the downstream cellular effects of these compounds. acs.org
Innovative Formulation Strategies (e.g., Nanoformulations)
The efficacy of any active compound, whether an insecticide or a therapeutic agent, is heavily dependent on its formulation and delivery. In the context of diacylhydrazine insecticides, innovative formulation strategies are being explored to enhance their performance and environmental sustainability. One of the most promising areas of research is the development of nanoformulations. researchgate.netproquest.com
Nanopesticides, which utilize nanotechnology to deliver active ingredients, offer several potential advantages, including improved stability, controlled release, and enhanced efficacy. researchgate.netproquest.com Ready-to-use, water-based nanoformulations of diacylhydrazine-based pesticides have been developed and evaluated for their insect growth regulatory potential. researchgate.netproquest.com These nanoformulations have shown enhanced efficacy compared to conventional application methods. researchgate.netproquest.com By encapsulating the active ingredient in nanoparticles, it is possible to protect it from environmental degradation and deliver it more effectively to the target pest.
Beyond insecticidal applications, nanoformulations could also play a significant role in the therapeutic delivery of this compound analogs. Nanoparticle-based drug delivery systems can improve the solubility, bioavailability, and targeted delivery of therapeutic agents, potentially leading to more effective treatments with fewer side effects.
Addressing Potential for Insect Resistance Evolution and Resistance Management Strategies
The evolution of resistance is a persistent threat to the long-term efficacy of any insecticide. easletters.com Therefore, proactive resistance management is a critical component of the research and development of diacylhydrazine insecticides. The key to managing resistance is to reduce the selection pressure that drives the evolution of resistant pest populations. irac-online.org
Several strategies are recommended for the resistance management of diacylhydrazine insecticides. One of the primary approaches is the rotation of insecticides with different modes of action. oksir.org This involves alternating the use of diacylhydrazines with other classes of insecticides to prevent the continuous selection for resistance to a single mode of action. oksir.org The use of insecticide mixtures, where a diacylhydrazine is combined with another active ingredient, is another strategy being explored. nih.gov
Monitoring for the development of resistance in pest populations is also crucial. Molecular diagnostic methods can be developed to identify specific genetic mutations associated with resistance, allowing for early detection and the implementation of appropriate management strategies. easletters.com Furthermore, the use of synergists, which can inhibit the metabolic enzymes that insects use to detoxify insecticides, is another potential avenue for overcoming resistance. researchgate.net By integrating these resistance management strategies into pest control programs, the durability of diacylhydrazine insecticides can be extended, ensuring their continued value in agriculture. mdpi.comcroplife.org.au
Q & A
Q. How is 4-acetyl-N'-tert-butylbenzohydrazide synthesized, and what analytical techniques confirm its structural integrity?
The compound is synthesized via condensation of 4-tert-butylbenzoic acid derivatives with acetyl hydrazine or substituted aldehydes. For example, Schiff base derivatives are prepared by refluxing 4-tert-butylbenzohydrazide with aromatic aldehydes in ethanol under acidic catalysis . Structural confirmation relies on 1H-NMR (to identify proton environments, e.g., tert-butyl protons at δ ~1.3 ppm) and HREI-MS (to verify molecular ion peaks and fragmentation patterns) . Purity is assessed using HPLC or TLC.
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Common assays include:
- Urease inhibition : Compounds are tested against Canavalia ensiformis urease, with IC₅₀ values calculated using spectrophotometric methods (e.g., measuring ammonia release via indophenol method) .
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli) to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How do substituents on the benzylidene ring influence structure-activity relationships (SAR) in urease inhibition?
Electron-donating groups (e.g., -OCH₃, -CH₃) at the para position of the benzylidene ring enhance inhibitory activity by improving hydrophobic interactions with the urease active site. For instance, derivatives with 4-methoxy substituents (IC₅₀ = 13.33 ± 0.58 µM) outperform thiourea (IC₅₀ = 21.14 ± 0.425 µM) . Conversely, electron-withdrawing groups (e.g., -NO₂) reduce potency due to destabilized binding.
Q. What insights do computational studies provide on the mechanism of urease inhibition?
Molecular docking (e.g., using AutoDock Vina) reveals that the tert-butyl group and hydrazide moiety occupy hydrophobic pockets near the urease active site, while the acetyl group forms hydrogen bonds with catalytic residues (e.g., His593). MD simulations further show stable ligand-protein complexes with RMSD < 2 Å over 100 ns, confirming binding stability .
Q. How do reaction conditions (solvent, temperature) impact the synthesis of Schiff base derivatives?
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography. Ethanol/water mixtures balance yield and solubility .
- Temperature : Reflux (~80°C) accelerates imine formation but risks decomposition; room-temperature reactions are slower but favor selectivity for Schiff bases over side products .
Q. How does this compound compare to structural analogs in biological activity?
- vs. 4-tert-butyl-N-(4-nitrophenyl)benzamide : The hydrazide group in the former enables stronger hydrogen bonding, improving enzyme inhibition compared to the amide analog .
- vs. sulfonohydrazides : The acetyl group enhances lipophilicity, increasing membrane permeability and antimicrobial efficacy .
Methodological Considerations
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-response validation : Re-test compounds under standardized conditions (e.g., fixed pH, temperature).
- Counter-screening : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) to confirm specificity .
- Meta-analysis : Compare results with structurally similar compounds in databases like PubChem to identify trends .
Q. How are thermal stability and degradation pathways studied for this compound?
Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with mass loss corresponding to acetyl group elimination. DSC detects endothermic peaks at 150–160°C, indicating crystalline phase transitions. Degradation products are characterized via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
